2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol
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Overview
Description
2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a pent-4-en-2-yl group and an amino group linked to a phenylethyl moiety. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Intermediate: The initial step involves the synthesis of the amino intermediate by reacting (1R)-1-phenylethylamine with a suitable alkylating agent under controlled conditions.
Coupling Reaction: The amino intermediate is then coupled with a phenolic compound, such as 2-bromo-4-pentene, in the presence of a base like potassium carbonate. This step is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the double bond in the pent-4-en-2-yl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Saturated derivatives of the pent-4-en-2-yl group.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: This compound has a similar amino and phenolic structure but lacks the pent-4-en-2-yl group.
N-[(2S,3R)-3-Hydroxy-1-phenyl-4-{[(1R)-1-phenylethyl]amino}-2-butanyl]-4-[(4-methyl-1-piperazinyl)carbonyl]benzamide: This compound shares the phenylethylamino moiety but has additional functional groups and a more complex structure.
Uniqueness
2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol is unique due to the presence of the pent-4-en-2-yl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
500800-22-6 |
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Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[(2S)-2-[[(1R)-1-phenylethyl]amino]pent-4-en-2-yl]phenol |
InChI |
InChI=1S/C19H23NO/c1-4-14-19(3,17-12-8-9-13-18(17)21)20-15(2)16-10-6-5-7-11-16/h4-13,15,20-21H,1,14H2,2-3H3/t15-,19+/m1/s1 |
InChI Key |
MOKPRMAUZBTJIC-BEFAXECRSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@](C)(CC=C)C2=CC=CC=C2O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)(CC=C)C2=CC=CC=C2O |
Origin of Product |
United States |
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